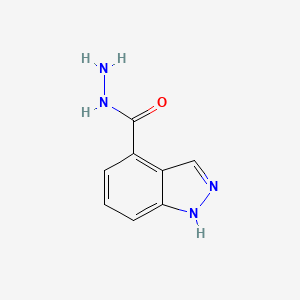

1H-indazole-4-carbohydrazide

Description

Properties

IUPAC Name |

1H-indazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)5-2-1-3-7-6(5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQJWNMFLQUVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276333 | |

| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-16-6 | |

| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H-indazole-4-carbohydrazide chemical properties and structure

An In-Depth Technical Guide to 1H-Indazole-4-carbohydrazide: Structure, Properties, and Synthesis

Authored by a Senior Application Scientist

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] This technical guide provides a comprehensive analysis of this compound, a derivative poised for exploration in drug discovery programs. While this specific isomer is not extensively documented in primary literature, this document consolidates known chemical principles and data from closely related analogues to present its core chemical properties, predicted structural characteristics, and a robust, field-proven synthetic protocol. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the indazole scaffold for novel therapeutic development.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the family of nitrogen-containing heterocyclic compounds, featuring a bicyclic aromatic system composed of a fused benzene and pyrazole ring.[3] The carbohydrazide moiety at the 4-position introduces a versatile functional handle for further chemical modification and a potent hydrogen bonding group that significantly influences its solid-state properties and potential biological interactions.

The 1H-tautomer of the indazole ring is the most thermodynamically stable form and is therefore the predominant isomer.[1] The core properties of the molecule, along with data for its immediate synthetic precursor, methyl 1H-indazole-4-carboxylate, are summarized below.

Table 1: Physicochemical Data

| Property | This compound (Predicted/Known) | Methyl 1H-indazole-4-carboxylate (Precursor) |

| CAS Number | 1086392-16-6 | 192945-49-6 |

| Molecular Formula | C₈H₈N₄O | C₉H₈N₂O₂ |

| Molecular Weight | 176.18 g/mol | 176.17 g/mol [4] |

| Appearance | Predicted: White to off-white solid | Solid[4] |

| Melting Point | Data not available in literature | 133-138 °C[4] |

| Topological Polar Surface Area (TPSA) | 83.8 Ų | 65.9 Ų |

| Hydrogen Bond Donors | 3 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Rotatable Bonds | 1 | 1 |

Structural Elucidation and Spectroscopic Signature (Predicted)

Predicted ¹H-NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be highly characteristic:

-

Indazole N-H: A broad singlet appearing significantly downfield, typically >13.0 ppm , due to the acidic nature of the proton on the pyrazole ring.[6]

-

Amide N-H (-CONH-): A broad singlet expected around 9.5-10.0 ppm .

-

Aromatic Protons: The protons on the benzene portion of the indazole ring will appear in the aromatic region (7.0-8.5 ppm ). The C3-H proton is typically the most downfield of the ring protons. The substitution at C4 will lead to a predictable splitting pattern for H-5, H-6, and H-7, likely appearing as a doublet, a triplet (or doublet of doublets), and a doublet, respectively.

-

Amine -NH₂: A broad singlet corresponding to the two terminal hydrazide protons, expected around 4.5-5.0 ppm .

Predicted ¹³C-NMR Spectrum (100 MHz, DMSO-d₆)

Key signals in the carbon spectrum would confirm the structure:

-

Carbonyl Carbon (C=O): The most downfield signal, expected at >160 ppm , which is characteristic of amide/hydrazide carbonyls.[5]

-

Aromatic Carbons: Six signals are expected in the 110-145 ppm range, corresponding to the carbons of the fused benzene and pyrazole rings.

Predicted Infrared (IR) Spectrum (ATR)

The IR spectrum provides definitive evidence of the key functional groups:

-

N-H Stretching: Multiple sharp and broad bands are expected in the 3100-3400 cm⁻¹ region, corresponding to the indazole N-H, the amide N-H, and the symmetric/asymmetric stretches of the terminal -NH₂ group.[5]

-

C=O Stretching (Amide I): A strong, sharp absorption band is predicted around 1640-1680 cm⁻¹ . This is a critical diagnostic peak for the carbohydrazide moiety.

-

N-H Bending (Amide II): A strong band is expected around 1580-1620 cm⁻¹ .

-

C=C Stretching: Aromatic ring stretches will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 176 or 177, respectively, confirming the molecular weight.

Synthesis and Experimental Protocol

The most direct and reliable route to this compound is the hydrazinolysis of its corresponding ester, methyl 1H-indazole-4-carboxylate. This precursor is commercially available, making the synthesis highly accessible.[4] The conversion is a standard, high-yielding nucleophilic acyl substitution reaction.

Synthetic Workflow

The logical flow from a common starting material to the final product is illustrated below. The synthesis of the methyl ester intermediate from foundational precursors is a well-established multi-step process in organic chemistry, often starting from substituted toluenes or benzonitriles.

Caption: Synthetic pathway to this compound.

Detailed Protocol: Hydrazinolysis of Methyl 1H-indazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of similar carbohydrazides.[7] The causality behind this choice is its simplicity, use of common reagents, and typically high conversion rate.

Materials & Equipment:

-

Methyl 1H-indazole-4-carboxylate (1.0 eq)

-

Hydrazine hydrate (~80% solution, 3.0 to 5.0 eq)

-

Anhydrous Ethanol (EtOH)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add methyl 1H-indazole-4-carboxylate (1.0 eq). Add anhydrous ethanol to dissolve the ester (approx. 10-15 mL per gram of ester).

-

Scientist's Note: Ensuring the ester is fully dissolved before adding the hydrazine prevents localized high concentrations and promotes a homogenous reaction.

-

-

Reagent Addition: While stirring the solution at room temperature, add hydrazine hydrate (3.0-5.0 eq) dropwise.

-

Scientist's Note: A molar excess of hydrazine hydrate is used to drive the equilibrium towards the product, ensuring complete consumption of the starting ester.

-

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 10% Methanol in Dichloromethane. The reaction is typically complete within 4-6 hours.

-

Self-Validation: The disappearance of the starting ester spot (which is less polar) and the appearance of a new, more polar product spot (which will have a lower Rf value) on the TLC plate validates the reaction's progression.

-

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes. The product, being a solid with strong intermolecular hydrogen bonds, is often poorly soluble in cold ethanol and will precipitate.

-

Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol to remove any residual hydrazine hydrate or unreacted starting material.

-

Drying: Dry the purified white solid under vacuum to obtain the final product, this compound. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-indazole core is a privileged scaffold found in numerous therapeutics, including the PARP inhibitor Niraparib (for ovarian cancer) and the multi-kinase inhibitor Pazopanib (for renal cell carcinoma).[1] The addition of a carbohydrazide moiety provides a key building block for creating libraries of drug candidates through reactions like Schiff base formation or cyclization into heterocycles like oxadiazoles.

Recent studies have highlighted the critical role of the carbohydrazide group in enzyme inhibition. For instance, a series of 3-substituted 1H-indazoles revealed that a carbohydrazide moiety was crucial for potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[1] IDO1 suppresses the immune system by depleting tryptophan in the tumor microenvironment. Inhibiting this enzyme can restore T-cell function and enhance anti-tumor immunity.

Given this precedent, this compound represents a highly valuable starting point for developing inhibitors against cancer, inflammatory, or infectious disease targets.[8][9][10]

Logical Pathway: Targeting IDO1 for Cancer Immunotherapy

The diagram below illustrates the rationale for targeting the IDO1 pathway, a relevant area of investigation for novel indazole carbohydrazides.

Caption: Targeting the IDO1 pathway with indazole-based inhibitors.

Conclusion

This compound is a structurally significant molecule that combines the proven therapeutic potential of the 1H-indazole scaffold with the versatile reactivity of a carbohydrazide functional group. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. Its strong potential as a precursor for novel enzyme inhibitors and other therapeutic agents makes it a compound of high interest for academic and industrial drug discovery programs.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Methyl 1H-indazole-4-carboxylate 97 192945-49-6 [sigmaaldrich.com]

- 4. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Visualizer loader [nmrdb.org]

An In-depth Technical Guide to the Synthesis and Characterization of 1H-indazole-4-carbohydrazide

This guide provides a comprehensive technical overview of the synthesis and characterization of 1H-indazole-4-carbohydrazide, a key heterocyclic building block. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights to ensure reproducibility and validation for researchers in medicinal chemistry and drug discovery.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural rigidity, coupled with the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, allows for potent and selective interactions with a wide range of biological targets. This has led to the development of numerous FDA-approved drugs incorporating the indazole core, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron.[3][4]

The introduction of a carbohydrazide moiety at the 4-position of the indazole ring creates a versatile chemical intermediate. The hydrazide group serves as a powerful nucleophile and a synthetic handle for constructing more complex molecular architectures, such as Schiff bases, oxadiazoles, and pyrazoles, making this compound a valuable precursor for generating diverse chemical libraries for biological screening.[5]

Synthesis of this compound

The synthesis of this compound is most efficiently approached via a two-step sequence starting from the commercially available 1H-indazole-4-carbonitrile. This strategy involves the conversion of the nitrile group to an ester, followed by hydrazinolysis to yield the final product.

Synthetic Workflow Overview

The logical flow of the synthesis is designed for high yield and purity, utilizing standard and reliable organic transformations.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Indazole-6-carbohydrazide|High-Quality Research Chemical [benchchem.com]

Spectroscopic Profile of 1H-Indazole-4-Carbohydrazide: A Technical Guide for Drug Discovery Professionals

Introduction

1H-indazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole core is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting a range of therapeutic properties including anti-inflammatory, anti-tumor, and anti-HIV activities. The addition of a carbohydrazide moiety at the 4-position introduces a versatile functional group capable of forming various derivatives and participating in hydrogen bonding, which can be crucial for molecular recognition at biological targets.

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. As direct experimental data for this specific molecule is not widely available, this document synthesizes information from the known spectral properties of the 1H-indazole scaffold and the carbohydrazide functional group to offer a predictive but scientifically grounded analysis. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound and its analogues.

Molecular Structure and Numbering

The structural framework and standard numbering system for this compound are depicted below. This numbering is used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on the known chemical shifts of 1H-indazole and the expected electronic effects of the carbohydrazide substituent.[1][2][3][4]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 - 13.5 | br s | 1H | N1-H (indazole) |

| ~9.5 - 10.0 | br s | 1H | -C(O)NH- |

| ~8.2 - 8.4 | d | 1H | H-3 |

| ~7.8 - 8.0 | d | 1H | H-7 |

| ~7.4 - 7.6 | t | 1H | H-6 |

| ~7.2 - 7.4 | d | 1H | H-5 |

| ~4.5 - 5.0 | br s | 2H | -NH₂ |

Solvent: DMSO-d₆

Interpretation:

-

Indazole Protons: The protons on the indazole ring are expected to appear in the aromatic region (7.0-8.5 ppm). The proton at the C-3 position is anticipated to be the most downfield of the aromatic signals due to the anisotropic effect of the adjacent nitrogen atom. The protons at C-5, C-6, and C-7 will likely exhibit typical ortho and meta couplings.

-

NH Protons: The N1-H of the indazole ring is expected to be a broad singlet at a significantly downfield chemical shift (~13 ppm), a characteristic feature of N-H protons in such heterocyclic systems.[2] The amide (-C(O)NH-) and terminal amine (-NH₂) protons of the carbohydrazide moiety are also expected to be broad singlets and their chemical shifts can be sensitive to solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165 - 170 | C=O (carbohydrazide) |

| ~140 - 142 | C-7a |

| ~135 - 138 | C-3 |

| ~128 - 130 | C-5 |

| ~125 - 127 | C-6 |

| ~122 - 124 | C-3a |

| ~120 - 122 | C-4 |

| ~110 - 112 | C-7 |

Solvent: DMSO-d₆

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is expected to be the most downfield signal in the spectrum, typically appearing in the 165-170 ppm range.

-

Indazole Carbons: The chemical shifts of the carbon atoms in the indazole ring are influenced by the nitrogen atoms and the carbohydrazide substituent. The quaternary carbons (C-3a and C-7a) are expected to be in the 120-142 ppm range. The remaining aromatic carbons will appear in the 110-138 ppm region.[1][3]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[5]

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate line broadening factor and perform Fourier transformation. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | -NH₂ (hydrazide) |

| 3300 - 3100 | N-H stretch | N-H (indazole), -C(O)NH- |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| ~1680 - 1650 | C=O stretch (Amide I) | Carbonyl (hydrazide) |

| ~1620 - 1580 | C=C and C=N stretch | Indazole ring |

| ~1550 - 1500 | N-H bend (Amide II) | -C(O)NH- |

Interpretation:

The IR spectrum of this compound is expected to be dominated by the stretching vibrations of the N-H, C=O, and aromatic C-H bonds. The presence of multiple N-H groups (indazole, amide, and amine) will likely result in a broad absorption band in the 3400-3100 cm⁻¹ region. The strong carbonyl absorption (Amide I band) is a key diagnostic peak for the carbohydrazide moiety. The characteristic absorptions of the indazole ring will be observed in the fingerprint region.[1][8][9]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for obtaining IR spectra of solid samples.[10][11][12]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. A vacuum may be applied to the die to remove trapped air and moisture.[13]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 177 | [M+H]⁺ (Molecular ion peak) |

| 146 | [M - NHNH₂]⁺ |

| 118 | [Indazole]⁺ |

| 91 | [C₆H₅N]⁺ |

Interpretation:

In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 176.17 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 176. Under softer ionization conditions like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 177.

The fragmentation pattern will likely involve the cleavage of the carbohydrazide side chain. A prominent fragment would be the loss of the terminal hydrazine group (-NHNH₂) resulting in a peak at m/z 145. Further fragmentation could lead to the formation of the stable 1H-indazole cation at m/z 118.[14][15]

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.[15]

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.[16][17][18]

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound based on established principles and data from related structures. The provided NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers engaged in the synthesis, identification, and analysis of this and similar compounds. As with any novel compound, definitive characterization will ultimately rely on the acquisition and interpretation of experimental data, for which this guide serves as a valuable predictive reference.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. Carbohydrazide | CH6N4O | CID 73948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Carbohydrazide(497-18-7) IR Spectrum [chemicalbook.com]

- 10. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. azom.com [azom.com]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

- 14. Carbohydrazide [webbook.nist.gov]

- 15. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. chromatographyonline.com [chromatographyonline.com]

A Senior Application Scientist’s Guide to the 1H-Indazole-4-Carbohydrazide Scaffold: A Privileged Substructure for Targeting Key Pathways in Human Disease

Abstract

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates. Its rigid bicyclic structure and versatile substitution points allow for the precise three-dimensional positioning of pharmacophoric elements, enabling potent and selective interactions with a wide array of biological targets. The 1H-indazole-4-carbohydrazide derivative represents a particularly valuable starting point for drug discovery. The carbohydrazide moiety at the C-4 position serves as a versatile chemical handle for library synthesis, allowing for the systematic exploration of structure-activity relationships (SAR) through the generation of hydrazones, amides, and other derivatives. This guide provides an in-depth technical overview of key therapeutic target classes that can be modulated by derivatives of the this compound scaffold, with a focus on immuno-oncology, signal transduction, and inflammation. For each target class, we will discuss the mechanistic rationale, present quantitative data for exemplary compounds, and provide detailed, field-proven experimental protocols for target validation.

The Strategic Value of the this compound Core

The strategic selection of a core scaffold is a critical decision in any drug discovery campaign. The 1H-indazole structure is favored for its metabolic stability and its ability to engage in multiple types of non-covalent interactions, including hydrogen bonding (via the pyrazole NH) and aromatic interactions (via the fused benzene ring). The placement of a carbohydrazide group at the 4-position offers several advantages:

-

Vectorial Exploration: It directs synthetic modifications away from the core in a defined vector, allowing for systematic probing of the target's binding pocket.

-

Hydrogen Bonding Capability: The hydrazide group itself is a potent hydrogen bond donor and acceptor, which can be crucial for anchoring a ligand to the protein target.

-

Synthetic Versatility: It serves as a key intermediate for creating diverse libraries of compounds, significantly expanding the chemical space that can be explored from a single, reliable starting material[1].

This guide will focus on four validated target classes where this scaffold has shown significant promise: Immune Checkpoint Modulators, Protein Kinases, Microtubule Dynamics Modulators, and Inflammatory Pathway Enzymes.

Target Class I: Immune Checkpoint Modulation

Modulating the immune system's ability to recognize and eliminate cancer cells is a cornerstone of modern oncology. Derivatives of the indazole scaffold have been successfully developed to inhibit key negative regulators of the anti-tumor immune response.

Indoleamine 2,3-Dioxygenase 1 (IDO1)

Mechanistic Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in the catabolism of tryptophan along the kynurenine pathway[2][3]. In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites. This dual effect suppresses the proliferation and function of effector T-cells while promoting the activity of regulatory T-cells (Tregs), creating a potent shield of immune tolerance for the tumor[4][5][6]. Inhibition of IDO1 is therefore a highly attractive strategy to reverse this immunosuppression and enhance anti-tumor immunity. The indazole scaffold, with its ability to form key interactions in the enzyme's active site, has been explored for designing potent IDO1 inhibitors.

Signaling Pathway: The Kynurenine Pathway

The following diagram illustrates the central role of IDO1 in converting tryptophan to kynurenine, which initiates the immunosuppressive signaling cascade.

Caption: Fig 1. IDO1 Inhibition by Indazole Derivatives.

Experimental Workflow: Validating IDO1 Inhibition

A robust method for assessing IDO1 inhibition is a cell-based assay using a human cell line, such as the cervical cancer cell line HeLa, which can be stimulated to express functional IDO1.

Protocol: HeLa Cell-Based IDO1 Activity Assay[7]

-

Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare a 2X serial dilution of the test indazole derivative in assay medium (DMEM, 10% FBS). The final DMSO concentration should not exceed 0.5%.

-

Stimulation and Treatment: Prepare a stimulation/treatment medium containing 20 ng/mL human interferon-gamma (IFN-γ) to induce IDO1 expression. Add the 2X test compounds to this medium.

-

Assay Initiation: Aspirate the old medium from the HeLa cells and add 200 µL of the stimulation/treatment medium to each well. Include "stimulated" (IFN-γ + DMSO) and "unstimulated" (medium + DMSO) controls.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

Kynurenine Detection:

-

Transfer 140 µL of supernatant from each well to a new 96-well plate.

-

Add 70 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins. Incubate at 50°C for 30 minutes.

-

Centrifuge the plate at 2500 rpm for 10 minutes.

-

Transfer 100 µL of the protein-free supernatant to a new flat-bottom 96-well plate.

-

Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the kynurenine concentration.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the stimulated control and determine the IC₅₀ value using non-linear regression analysis.

Target Class II: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular signal transduction pathways. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The indazole scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors.

Fibroblast Growth Factor Receptors (FGFRs)

Mechanistic Rationale: The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a critical role in cell proliferation, survival, migration, and angiogenesis[8][9]. Aberrant FGFR signaling, caused by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including bladder, breast, and lung cancer. Designing inhibitors that can effectively compete with ATP in the kinase domain's hinge region is a proven therapeutic strategy. The 1H-indazole core is particularly adept at forming the canonical hydrogen bonds with the kinase hinge, serving as an excellent anchor for derivatives that can achieve high potency and selectivity.

Quantitative Data: Representative Indazole-Based FGFR1 Inhibitors

The following table summarizes the inhibitory potency of several published indazole derivatives against the FGFR1 kinase. This data highlights how modifications to the core scaffold can significantly impact activity.

| Compound ID | Description | FGFR1 IC₅₀ (nM) | Cellular Activity IC₅₀ (nM) | Reference |

| 9d | Indazole scaffold hit | 15.0 | 785.8 | [10] |

| 9u | Optimized indazole derivative | 3.3 | 468.2 | [10] |

| Cpd 1 | 3,5-disubstituted indazole | 100 | Not Reported | [11] |

| 27a | 1H-indazol-3-amine derivative | < 4.1 | 25.3 (KG1 cells) | [8] |

Signaling Pathway: Core FGFR Signal Transduction

This diagram shows the primary signaling cascades activated upon ligand binding to FGFR, which are blocked by ATP-competitive indazole inhibitors.

References

- 1. revvity.com [revvity.com]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide on the Acute Toxicity and Safety Profile of 1H-indazole-4-carbohydrazide

Foreword: Navigating the Unknowns in Novel Compound Safety Assessment

Deconstruction of the Molecular Architecture: An Indicator of Potential Bioactivity

The structure of 1H-indazole-4-carbohydrazide combines two key pharmacophores:

-

1H-Indazole Core: A bicyclic aromatic heterocycle, the indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2][3] Its diverse biological activities suggest a high potential for interaction with physiological systems.[1][2]

-

Carbohydrazide Moiety: This functional group (-CONHNH2) is a derivative of hydrazine and is often used as a linker in medicinal chemistry to synthesize various heterocyclic compounds with a wide range of biological activities.

The combination of these two moieties suggests that this compound is likely to be biologically active. The indazole ring provides a rigid scaffold for receptor binding, while the carbohydrazide group can participate in hydrogen bonding and may be susceptible to metabolic transformations.

Extrapolated Toxicological Profile: Insights from Constituent Moieties and Analogs

In the absence of direct data, we can infer a potential toxicological profile by examining the known hazards of the 1H-indazole and carbohydrazide components, as well as related indazole derivatives.

The 1H-Indazole Moiety: A Profile of Irritation

The parent 1H-indazole is classified as an irritant. According to aggregated GHS data, it may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

The Carbohydrazide Moiety: A Profile of Acute Oral Toxicity and Skin Sensitization

Carbohydrazide is classified as harmful if swallowed, a skin irritant, and may cause an allergic skin reaction.[5][6] It is also noted to be toxic to aquatic life with long-lasting effects.[5][6] Of particular note is the risk of explosion if heated under confinement.[5][6]

Indazole Derivatives: A Mixed Profile of Therapeutic and Toxic Effects

The broader family of indazole derivatives exhibits a wide spectrum of biological activities. Some are developed as highly specific kinase inhibitors for cancer therapy, while others, such as certain synthetic cannabinoid receptor agonists with an indazole core, are associated with significant toxicity, including agitation, aggression, and reduced consciousness.[7] This highlights the profound impact of substitution patterns on the indazole ring on the resulting compound's safety profile.

Proposed Experimental Workflow for Acute Toxicity Assessment

Given the necessity for empirical data, the following is a proposed, detailed experimental workflow for assessing the acute toxicity of this compound, adhering to established OECD guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 425)

The acute oral toxicity study is a cornerstone for characterizing the potential lethality of a substance after a single oral dose.

Methodology:

-

Animal Model: Use a standardized rodent model, such as Sprague-Dawley rats, with an equal number of males and females.

-

Dose Administration: Administer this compound via oral gavage. The starting dose should be selected based on a preliminary dose-range finding study. A high dose of 2000 mg/kg can be used to establish the LD50 cutoff.[8]

-

Observation Period: Closely monitor the animals for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.[8]

-

Endpoint: The primary endpoint is the determination of the LD50 (Lethal Dose 50), the statistically estimated dose that would be fatal to 50% of the test population.

Diagram: Workflow for Acute Oral Toxicity Assessment

Caption: A stepwise workflow for conducting an acute oral toxicity study.

Predictive Safety Profile and Handling Precautions

Based on the available data, a cautious approach is warranted when handling this compound.

| Hazard Category | Predicted Hazard | Recommended Precaution |

| Acute Oral Toxicity | Potentially harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Dermal Toxicity | May cause skin irritation and potential sensitization. | Wear protective gloves and a lab coat. |

| Inhalation Toxicity | May cause respiratory irritation if aerosolized. | Handle in a well-ventilated area or a fume hood. |

| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |

| Physical Hazards | Potential for explosion if heated under confinement (inferred from carbohydrazide). | Avoid heating in a sealed container. |

Conclusion: The Imperative of Empirical Validation

This technical guide provides a foundational, albeit inferential, assessment of the acute toxicity and safety profile of this compound. The analysis of its constituent moieties strongly suggests that this compound will be biologically active and warrants careful handling. However, it is paramount to recognize that this predictive profile is not a substitute for rigorous, empirical toxicological testing. The proposed experimental workflow provides a clear path forward for obtaining the necessary data to fully characterize the safety of this novel chemical entity. As with all new compounds, a culture of safety and a commitment to thorough experimental validation are the cornerstones of responsible research and development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. gas-sensing.com [gas-sensing.com]

- 7. Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 1H-indazole-4-carbohydrazide

An In-depth Technical Guide on the Discovery and History of 1H-Indazole-4-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] This technical guide provides a comprehensive exploration of this compound, a versatile derivative that serves as both a significant pharmacophore and a key synthetic intermediate. While a singular "discovery" event for this specific molecule is not prominent in the historical literature, its evolution is intrinsically linked to the broader history of indazole chemistry. This guide traces the foundational discoveries of the indazole ring system, elucidates the logical synthetic pathways to this compound, details its characterization, and discusses its strategic importance in modern drug discovery.

Part 1: Foundational History and Synthesis of the Indazole Scaffold

The journey of the indazole nucleus begins in the late 19th century. The first synthesis of an indazole derivative is widely credited to Emil Fischer in the 1880s.[2][3] His pioneering work involved the thermal cyclization of ortho-hydrazino cinnamic acid, which unexpectedly yielded the fused heterocyclic system he named "indazole."[2] This foundational discovery opened the door to the exploration of a new class of compounds.

The indazole structure, a bicyclic system comprising a benzene ring fused to a pyrazole ring, can exist in several tautomeric forms, with the 1H-indazole being the most thermodynamically stable and pharmacologically relevant.[4][5] Following Fischer's initial breakthrough, a variety of synthetic methods were developed to construct this core scaffold.

Classic Synthetic Routes:

-

Jacobson Indazole Synthesis: This method involves the oxidation of 2-hydrazinyl-1-methylbenzene (o-tolylhydrazine) with reagents like mercuric oxide, leading to the formation of the indazole ring.

-

Condensation Reactions: A common and versatile approach involves the condensation of ortho-hydroxybenzaldehydes or ketones with hydrazine hydrochloride, typically under reflux conditions, to yield functionalized 1H-indazoles.[5][6]

Modern Synthetic Strategies:

The 20th and 21st centuries have seen the advent of more sophisticated and efficient methods, many employing transition metal catalysis:

-

Palladium-Catalyzed Cross-Coupling: Reactions between substrates like 2-bromobenzaldehyde and benzophenone hydrazone, followed by acid-catalyzed cyclization, provide a powerful route to the indazole core.[7]

-

[3+2] Cycloaddition: The annulation of arynes with hydrazones or related diazo compounds has emerged as a robust method for constructing the 1H-indazole skeleton.[8][9]

-

Metal-Free C-H Amination: More recent developments focus on environmentally benign, metal-free approaches, such as the oxidative C-N bond formation from arylhydrazones using reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA).[4][7]

These diverse synthetic methodologies have been crucial in providing access to a wide array of substituted indazoles, enabling extensive investigation into their biological properties.

Part 2: The Strategic Importance of the Carbohydrazide Moiety

While the indazole core is the foundational pharmacophore, its biological activity is finely tuned by the nature and position of its substituents. Functionalization at the C4 position, in particular, has been explored for developing novel therapeutics, including allosteric glucokinase activators for type 2 diabetes.[10]

The carbohydrazide functional group (-CONHNH₂) is a highly valuable moiety in medicinal chemistry for several reasons:

-

Pharmacophoric Contribution: The hydrazide group itself can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.

-

Synthetic Versatility: It serves as an exceptionally versatile synthetic handle. The terminal -NH₂ group can be readily reacted with aldehydes, ketones, and carboxylic acids to generate extensive libraries of hydrazones and diacylhydrazines, respectively, allowing for rapid structure-activity relationship (SAR) exploration.[11]

-

Bioisosteric Replacement: The carbohydrazide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, offering a way to modulate physicochemical properties like solubility, polarity, and metabolic stability.

The introduction of a carbohydrazide at the C4 position of the 1H-indazole ring thus creates a molecule with significant potential as both a final active compound and a key intermediate for further chemical elaboration.

Part 3: Synthesis and Characterization of this compound

The synthesis of this compound is not explicitly detailed in early literature but can be reliably achieved through a logical, multi-step sequence starting from a suitable precursor. The most common and efficient pathway involves the conversion of 1H-indazole-4-carboxylic acid or its corresponding ester.

Proposed Synthetic Workflow

The overall transformation can be visualized as a two-step process starting from the commercially available or synthetically accessible 1H-indazole-4-carboxylic acid.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1H-indazole-4-carboxylate

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-indazole-4-carboxylic acid (1.0 eq).

-

Reagents: Add methanol (MeOH) as the solvent, typically in a concentration of 0.1-0.2 M. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude ester can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the Methyl 1H-indazole-4-carboxylate (1.0 eq) from the previous step in ethanol (EtOH).

-

Reagent Addition: Add hydrazine hydrate (NH₂NH₂·H₂O, typically 1.5-3.0 eq) to the solution at room temperature.

-

Reaction: Heat the resulting solution to reflux and maintain for 4-8 hours, monitoring by TLC until the starting ester is consumed.[11]

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The product, this compound, often precipitates from the solution as a solid.

-

Purification: Collect the solid by filtration. Wash the filter cake with cold ethanol and then diethyl ether to remove residual impurities.[11] Dry the product under vacuum to yield the pure carbohydrazide.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

| Property | Predicted/Typical Value |

| Molecular Formula | C₈H₈N₄O |

| Molecular Weight | 176.18 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (in DMSO-d₆) | Peaks corresponding to aromatic protons (δ 7-8 ppm), NH and NH₂ protons (broad singlets, variable δ), and the indazole N-H proton (broad singlet, δ >13 ppm). |

| ¹³C NMR (in DMSO-d₆) | Signals for aromatic carbons and the carbonyl carbon (C=O) typically appearing around δ 160-170 ppm. |

| Mass Spec. (ESI+) | [M+H]⁺ at m/z 177.07 |

| IR Spectroscopy (KBr) | Characteristic absorptions for N-H stretching (3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and aromatic C-H stretching. |

Part 4: Role in Drug Discovery and Medicinal Chemistry

This compound is a strategic building block for the synthesis of novel therapeutic agents. Its bifunctional nature—a stable heterocyclic core and a reactive hydrazide side chain—allows for diverse chemical modifications.

Caption: Role of this compound in creating diverse chemical libraries.

Applications in Target-Oriented Synthesis:

-

Kinase Inhibitors: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. Derivatives of this compound can be designed to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases. For example, 4-substituted-1H-indazole derivatives have been investigated as potent fibroblast growth factor receptor (FGFR) inhibitors.[4]

-

GPCR Ligands: Indazole-based compounds have been developed as antagonists for receptors like the serotonin 5-HT₃ receptor (e.g., Granisetron).[1] The carbohydrazide moiety can be elaborated to introduce functionalities that interact with the extracellular loops or transmembrane domains of G-protein coupled receptors.

-

Antimicrobial Agents: The carbohydrazide group and its derived hydrazones are known to possess antibacterial and antifungal properties.[7] The combination of this functionality with the indazole core presents a promising strategy for developing new anti-infective agents.

Part 5: Conclusion and Future Directions

While the specific historical discovery of this compound is embedded within the broader development of indazole chemistry, its importance is clear. It stands as a testament to the enduring legacy of foundational heterocyclic chemistry, bridging the gap between early synthetic discoveries and modern, target-driven drug design. The logical and reliable synthetic routes to this compound, combined with the versatile reactivity of the carbohydrazide group, ensure its continued relevance.

Future research will likely focus on leveraging this scaffold to create novel, highly-functionalized molecules. The application of combinatorial chemistry and high-throughput screening to libraries derived from this compound will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutics for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]

- 9. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of potent and orally active 1,4-disubstituted indazoles as novel allosteric glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1H-Indazole-4-carbohydrazide

Abstract: This document provides a comprehensive guide for the synthesis of 1H-indazole-4-carbohydrazide, a key building block in medicinal chemistry. The protocol details a reliable method starting from methyl 1H-indazole-4-carboxylate and hydrazine hydrate. Emphasis is placed on the mechanistic underpinnings of the reaction, safety considerations when handling hazardous reagents, and a detailed, step-by-step procedure suitable for laboratory execution. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded approach to the synthesis of this important heterocyclic compound.

Introduction: The Significance of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Indazole-containing compounds have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, this compound serves as a crucial intermediate for the synthesis of more complex molecules, such as novel inhibitors of enzymes like glycogen synthase kinase 3β (GSK-3β) and compounds targeting the PD-1/PD-L1 interaction in cancer immunotherapy.[3][4] The carbohydrazide functional group provides a versatile handle for further chemical modifications, enabling the exploration of diverse chemical space in the quest for new drug candidates.[5]

This application note outlines a robust and reproducible protocol for the synthesis of this compound, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of this compound from its corresponding methyl ester is a classic example of nucleophilic acyl substitution, specifically a hydrazinolysis reaction.[6] The reaction proceeds through the nucleophilic attack of the highly nucleophilic nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester.

The proposed mechanism is as follows:

-

Nucleophilic Attack: A lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate attacks the carbonyl carbon of methyl 1H-indazole-4-carboxylate. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen atom of the tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the methoxide ion (CH₃O⁻) as a leaving group.

-

Protonation of the Leaving Group: The methoxide ion is a strong base and is subsequently protonated by a proton source in the reaction mixture, such as another molecule of hydrazine or the solvent, to form methanol.

This reaction is typically carried out in a protic solvent like ethanol, which can help to stabilize the intermediates and facilitate proton transfer steps.[6] The reaction is often driven to completion by using an excess of hydrazine hydrate and by heating the reaction mixture to increase the reaction rate.[7]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Methyl 1H-indazole-4-carboxylate | ≥98% | Commercially Available | Starting material. |

| Hydrazine Hydrate (55-64% solution) | Reagent Grade | Commercially Available | EXTREMELY TOXIC & CORROSIVE . Handle with extreme caution.[8][9][10] |

| Ethanol (Absolute) | Anhydrous, ≥99.5% | Commercially Available | Reaction solvent. |

| Diethyl Ether | Anhydrous | Commercially Available | For washing the product. |

| Round-bottom flask | - | Standard Lab Supplier | Appropriate size for the reaction scale. |

| Reflux condenser | - | Standard Lab Supplier | - |

| Magnetic stirrer and stir bar | - | Standard Lab Supplier | - |

| Heating mantle or oil bath | - | Standard Lab Supplier | For controlled heating. |

| Buchner funnel and filter paper | - | Standard Lab Supplier | For product isolation. |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Commercially Available | For monitoring reaction progress. |

Safety Precautions: Handling Hydrazine Hydrate

Hydrazine and its hydrates are classified as Particularly Hazardous Substances (PHS). [10] All handling of this reagent must be conducted within a certified chemical fume hood.[10]

-

Toxicity: Hydrazine is acutely toxic via inhalation, ingestion, and dermal contact. It is a suspected carcinogen and a reproductive toxin.[10]

-

Flammability: Hydrazine hydrate is a combustible liquid.[8]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical-resistant gloves (chloroprene or nitrile), and ANSI Z87.1-compliant safety goggles with a face shield are mandatory.[10]

-

Spill and Exposure: In case of a spill, evacuate the area and call emergency services. Do not attempt to clean it up yourself.[10] For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11] In case of inhalation, move to fresh air and seek immediate medical attention.[10]

-

Waste Disposal: Dispose of all hydrazine-containing waste according to institutional and national hazardous waste regulations.[8][12]

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 1H-indazole-4-carboxylate (1.0 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ester).

-

Addition of Hydrazine Hydrate: While stirring, carefully add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution at room temperature. The addition should be done dropwise.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6] A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting ester spot and the appearance of a more polar product spot will indicate the reaction's progression. The reaction is typically complete within 2-4 hours.

-

Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may promote the precipitation of the solid product.[13]

-

Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the product under vacuum to obtain the final this compound. The product is typically a white to off-white solid.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Expected Results

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the N-H stretches of the hydrazide and the C=O stretch of the carbonyl group.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Yield | Typically > 80% |

| Purity (by NMR/LC-MS) | ≥ 95% |

Conclusion

This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. By understanding the underlying reaction mechanism and adhering to strict safety protocols, particularly when handling hydrazine hydrate, researchers can confidently and safely produce this valuable building block for drug discovery and development. The straightforward nature of this hydrazinolysis reaction makes it an accessible and efficient method for obtaining high-purity material.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. nexchem.co.uk [nexchem.co.uk]

- 13. quora.com [quora.com]

Using 1H-indazole-4-carbohydrazide as a METTL3 inhibitor.

Application Notes & Protocols

Topic: A Methodological Guide for the Identification and Validation of Novel 1H-Indazole-Based METTL3 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Epitranscriptome via METTL3 Inhibition

The field of epitranscriptomics, which studies the modifications of RNA, has unveiled a new layer of gene regulation critical to cellular homeostasis.[1] Among the more than 100 known RNA modifications, N6-methyladenosine (m6A) is the most prevalent in eukaryotic messenger RNA (mRNA).[2][3] The deposition of m6A is primarily catalyzed by the methyltransferase-like 3 (METTL3) protein, which acts as the core catalytic subunit of a larger methyltransferase complex (MTC).[1][3][4] Within this complex, METTL3 forms a heterodimer with METTL14, which serves a structural role by facilitating RNA substrate binding, and is essential for METTL3's catalytic activity.[1][4]

Dysregulation of METTL3 and the resulting aberrant m6A patterns have been implicated in a wide array of human diseases, including various cancers, viral infections, and neurological disorders.[1][4] In many cancers, such as acute myeloid leukemia (AML), METTL3 is overexpressed and functions as an oncogene, promoting cancer cell proliferation, survival, and tumorigenicity.[2][5] Consequently, the pharmacological inhibition of METTL3 has emerged as a promising therapeutic strategy.[2][3]

This guide provides a comprehensive framework for the identification, validation, and characterization of novel METTL3 inhibitors, with a focus on compounds built around the 1H-indazole scaffold. While this document does not focus on a single pre-defined molecule like 1H-indazole-4-carbohydrazide, it leverages the principles of drug discovery applied to this promising chemical class. The 1H-indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its versatile biological activities.[6] The protocols herein are designed to be self-validating, providing researchers with a robust workflow from initial biochemical screening to advanced cellular and mechanistic studies.

Part 1: Initial Screening and Biochemical Validation

The first step in identifying a novel inhibitor is to assess its direct effect on the target enzyme's activity in a controlled, cell-free environment. This is achieved through in vitro enzymatic assays using a purified, recombinant METTL3-METTL14 complex.

Causality: Why the METTL3-METTL14 Complex?

METTL3 alone possesses negligible catalytic activity. METTL14 is essential as it acts as a scaffold, stabilizing METTL3 and presenting the RNA substrate for methylation.[1][4] Therefore, screening must be performed using the stable heterodimer to ensure that the observed inhibition is relevant to the biologically active form of the enzyme.

Experimental Workflow: Biochemical Screening

Caption: Workflow for the initial biochemical screening of METTL3 inhibitors.

Protocol 1.1: In Vitro METTL3/14 Activity Assay (Mass Spectrometry-Based)

This protocol is adapted from high-throughput screening methods used to identify potent METTL3 inhibitors.[2] It measures the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction, as a direct readout of enzyme activity.

Materials:

-

Recombinant human METTL3-METTL14 complex

-

S-Adenosyl Methionine (SAM)

-

RNA oligonucleotide substrate (e.g., 5′-GGACUGGACUGGACUGGACU-3′)[7]

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20

-

384-well reaction plates

-

RapidFire™ Mass Spectrometry system or similar LC-MS/MS setup

Procedure:

-

Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor (e.g., STM2457) as a positive control.

-

Enzyme/Substrate Preparation: Prepare a master mix of the METTL3-METTL14 complex and the RNA substrate in cold Assay Buffer. The final concentrations should be optimized, but typical ranges are 10-50 nM for the enzyme complex and 1-5 µM for the RNA.

-

Initiate Reaction: Add the enzyme/substrate mix to the compound-plated wells. Allow a brief pre-incubation period (15-30 minutes) at room temperature to permit inhibitor binding.

-

Start Methylation: Add SAM to all wells to initiate the reaction. The final concentration should be close to its Michaelis-Menten constant (Km) to allow for sensitive detection of competitive inhibitors.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The time should be within the linear range of the reaction.

-

Quench Reaction: Stop the reaction by adding an acid solution (e.g., 0.5% trifluoroacetic acid).

-

Detection and Analysis: Analyze the samples using a RapidFire™ MS system to quantify the amount of SAH produced.

-

Data Analysis: Normalize the data to the DMSO (0% inhibition) and positive control (100% inhibition) wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Trustworthiness Check: A potent hit is typically defined as a compound with an IC50 value in the low nanomolar to low micromolar range. The selectivity of the compound should be subsequently tested against a panel of other methyltransferases to ensure it is not a pan-inhibitor.[2]

Part 2: Cellular Target Engagement and Functional Assays

A potent biochemical inhibitor must be able to enter cells, engage its target, and exert a functional effect. Cellular assays are critical for validating a compound's therapeutic potential.

Causality: Why Cellular IC50 Differs from Biochemical IC50

It is common for the cellular IC50 to be significantly higher than the biochemical IC50.[2] This discrepancy arises from several factors:

-

Cell Permeability: The compound must cross the cell membrane to reach METTL3 in the nucleus.

-

Intracellular Cofactor Concentration: The cellular concentration of SAM is relatively high, creating a competitive environment for inhibitors that bind to the SAM pocket.[2]

-

Efflux Pumps and Metabolism: The compound may be actively transported out of the cell or metabolized.

Experimental Workflow: From Hit to Cellular Validation

Caption: Workflow for the cellular validation of a METTL3 inhibitor hit.

Protocol 2.1: Quantification of Global m6A Levels in Cells

This protocol directly measures target engagement by quantifying the reduction of m6A in mRNA following inhibitor treatment.[3][8]

Materials:

-

AML cell line (e.g., MOLM-13)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test inhibitor and controls (DMSO)

-

mRNA purification kit

-

Nuclease P1, Alkaline Phosphatase

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Seed MOLM-13 cells in multi-well plates and allow them to adhere or stabilize. Treat the cells with a dose range of the test inhibitor for a specified time (e.g., 16-48 hours).[8]

-

RNA Extraction: Harvest the cells and purify poly(A)+ mRNA using a suitable commercial kit.

-

Nucleoside Digestion: Digest the purified mRNA to single nucleosides by sequential treatment with Nuclease P1 and Alkaline Phosphatase.

-

LC-MS/MS Analysis: Analyze the digested nucleoside mixture by LC-MS/MS to quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).

-

Data Analysis: Calculate the m6A/A ratio for each sample. A dose-dependent reduction in this ratio confirms that the inhibitor is engaging METTL3 in a cellular context.[3]

Protocol 2.2: Cell Proliferation and Apoptosis Assays

These assays determine the functional consequences of METTL3 inhibition.

Materials:

-

AML cell line (e.g., MOLM-13)

-

Test inhibitor

-

Apoptosis detection kit (e.g., Annexin V/PI)

-

Flow cytometer

Procedure (Proliferation):

-

Seed cells in a 96-well plate and treat with a serial dilution of the inhibitor.

-

Incubate for 72 hours.[8]

-

Add the viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.

-

Calculate the cell viability relative to DMSO-treated controls and determine the GI50 (concentration for 50% growth inhibition).

Procedure (Apoptosis):

-

Treat cells with the inhibitor at concentrations around its GI50 for 16-48 hours.[8]

-

Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the kit protocol.

-

Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells. An increase in the Annexin V-positive population indicates induction of apoptosis.[8]

Data Presentation: Summary of Inhibitor Characteristics

| Parameter | Hypothetical "Indazole-Cpd-X" | Reference Cpd (STM2457) | Rationale |

| Biochemical IC50 | 25 nM | 1.4 nM (Kd)[2] | Measures direct enzyme inhibition. |

| Cellular m6A IC50 | 2.5 µM | 2.2 µM[2] | Confirms target engagement in cells. |

| MOLM-13 GI50 | 5.0 µM | ~2-5 µM[2] | Measures anti-proliferative effect. |

| Apoptosis Induction | Yes (at 5 µM) | Yes[2] | Confirms mechanism of cell death. |

Part 3: Advanced Mechanistic Characterization

Understanding the downstream consequences of METTL3 inhibition is crucial for clinical development. Recent studies show that inhibiting METTL3 can induce a cell-intrinsic interferon response, enhancing antitumor immunity.[9]

Mechanism of Action: METTL3 Inhibition and Antitumor Response

Caption: METTL3 signaling and the dual effects of its inhibition.

Protocol 3.1: In Vivo Efficacy in Xenograft Models (Conceptual Overview)

To assess the therapeutic potential in a living system, validated lead compounds are tested in animal models of cancer.

Model: An AML patient-derived xenograft (PDX) or a disseminated xenograft model using a human AML cell line (e.g., MV-411) in immunocompromised mice is often used.[2][10]

Procedure Outline:

-

Engraftment: Mice are injected with AML cells.

-

Treatment: Once the disease is established, mice are treated with the test inhibitor (e.g., via oral gavage) or a vehicle control.

-

Monitoring: Disease progression is monitored via methods like bioluminescence imaging and analysis of human cancer cells (hCD45+) in the blood and bone marrow.[10]

-

Endpoints: Key efficacy readouts include tumor growth inhibition, reduction of leukemic burden in tissues, and extension of overall survival.[2]

Expertise & Causality: An effective in vivo inhibitor should demonstrate significant, dose-dependent tumor growth inhibition and improve the survival of the treated animals.[10] These studies are essential to establish a compound's pharmacokinetic and pharmacodynamic properties and provide the preclinical rationale for advancing to clinical trials.

Conclusion

The development of small molecule inhibitors targeting METTL3 is a highly active area of cancer research. The protocols and workflows described in this guide provide a robust, multi-step process for identifying and validating novel inhibitors based on promising scaffolds like 1H-indazole. By progressing from biochemical potency to cellular target engagement, functional effects, and ultimately in vivo efficacy, researchers can rigorously characterize new chemical entities. This systematic approach is essential for translating a promising compound into a potential therapeutic agent that can modulate the epitranscriptome for the treatment of cancer and other diseases.

References

- 1. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ashpublications.org [ashpublications.org]

Investigating the Potential of 1H-Indazole-4-Carbohydrazide in Oncology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the investigation of 1H-indazole-4-carbohydrazide as a potential therapeutic agent in cancer research. While direct studies on this specific compound are limited, the indazole scaffold is a well-established pharmacophore in numerous FDA-approved anticancer drugs and clinical candidates.[1][2] This guide synthesizes information from structurally related indazole derivatives to propose a logical framework for evaluating the anticancer potential of this compound, from initial in vitro screening to mechanism of action studies.

Introduction: The Promise of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[3][4] Marketed drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) feature the indazole core, highlighting its importance in targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1][2][3]

Derivatives of indazole have been shown to inhibit a wide range of kinases, including but not limited to:

-

Polo-like Kinase 4 (PLK4)[4]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

Platelet-Derived Growth Factor Receptors (PDGFRs)

-

Pim kinases[5]

-

Aurora kinases[3]

The carbohydrazide moiety, while less common than other substitutions, has been noted for its crucial role in the inhibitory activity of certain indazole derivatives, suggesting it may serve as a key pharmacophore for target engagement.